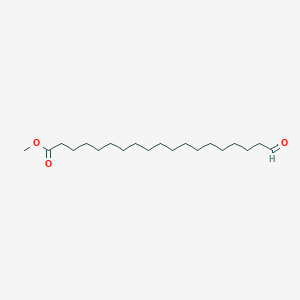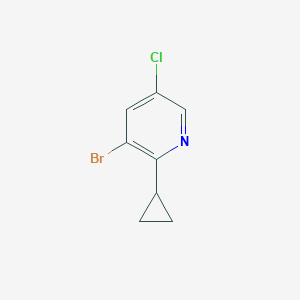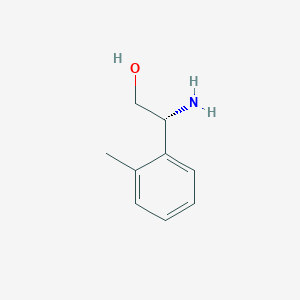
(R)-2-Amino-2-(o-tolyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(o-tolyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a tolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(o-tolyl)ethan-1-ol typically involves the reaction of o-tolyl derivatives with appropriate amine and alcohol precursors. One common method includes the use of Grubbs–Stoltz reagent (Et3SiH/KOtBu) to facilitate the rearrangement of o-tolyl aryl ethers and amines . This reaction is conducted under basic conditions, often involving deprotonation steps and radical mechanisms.
Industrial Production Methods: Industrial production of ®-2-Amino-2-(o-tolyl)ethan-1-ol may involve scalable synthetic routes that ensure high yield and purity. Techniques such as hydrosilylation and the use of stereoregular cyclic p-tolyl-siloxanes have been explored for the efficient synthesis of functionalized derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Amino-2-(o-tolyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include dihydroacridines, diarylmethanes, and hydroxydiarylmethanes .
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(o-tolyl)ethan-1-ol finds applications in various scientific domains:
Chemistry: Used as a reagent in organic synthesis and rearrangement reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of functionalized materials and intermediates for chemical manufacturing
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(o-tolyl)ethan-1-ol involves its interaction with molecular targets through radical and ionic pathways. The compound can undergo deprotonation and electron transfer processes, leading to the formation of reactive intermediates that participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
®-1-(p-Tolyl)ethan-1-ol: Shares structural similarities but differs in the position of the amino group.
2-Methylacetophenone: Contains a tolyl group but lacks the amino and hydroxyl functionalities.
Uniqueness: ®-2-Amino-2-(o-tolyl)ethan-1-ol is unique due to its combination of amino and hydroxyl groups attached to the tolyl moiety, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
WBOFHSAPFDGCGW-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@H](CO)N |
Kanonische SMILES |
CC1=CC=CC=C1C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
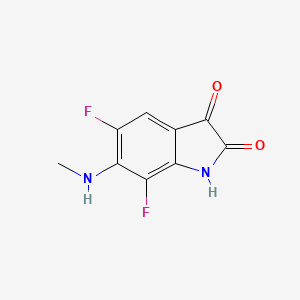
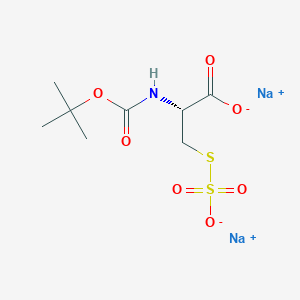
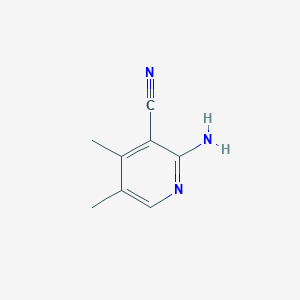
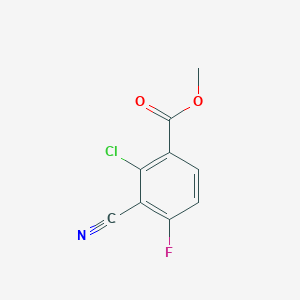
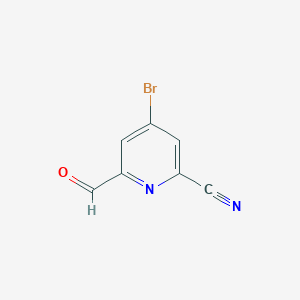
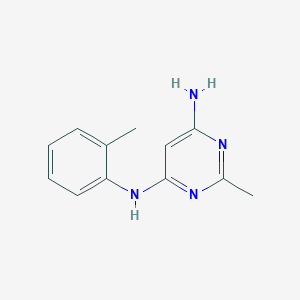



![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
